molecular formula C17H18FN3O B2555088 N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide CAS No. 1436046-03-5

N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2555088
CAS No.: 1436046-03-5
M. Wt: 299.349
InChI Key: IMPCKYNLYCLCHU-UHFFFAOYSA-N
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Description

N-[Cyclopentyl(pyridin-2-yl)methyl]-6-fluoropyridine-3-carboxamide ( 1436046-03-5) is an organic compound with a molecular formula of C17H18FN3O and a molecular weight of 299.34 g/mol . It is characterized by the presence of a cyclopentyl group, a pyridinylmethyl group, and a fluorine substituent at the 6-position of the pyridine ring, which contributes to its unique chemical properties and stability . This specific molecular architecture makes it a valuable intermediate in pharmaceutical research and development, particularly suited for use as a building block or as a ligand in catalytic reactions . Pyridine-3-carboxamide derivatives are privileged structures in medicinal and agricultural chemistry, known for a wide spectrum of biological activities. Research on related analogs has demonstrated significant potential in areas such as antimicrobial development; for instance, similar compounds have been synthesized and shown to provoke resistance in plants against bacterial pathogens like Ralstonia solanacearum . The incorporation of the fluorinated pyridine moiety is a common strategy in drug discovery to enhance metabolic stability, membrane permeability, and bioavailability . Key Identifiers and Properties • CAS Number: 1436046-03-5 • Molecular Formula: C17H18FN3O • Molecular Weight: 299.34 g/mol • Predicted Boiling Point: 502.5 ± 50.0 °C • Predicted Density: 1.231 ± 0.06 g/cm³ at 20 °C This product is offered for Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not designed, evaluated, or approved for any form of human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[cyclopentyl(pyridin-2-yl)methyl]-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-9-8-13(11-20-15)17(22)21-16(12-5-1-2-6-12)14-7-3-4-10-19-14/h3-4,7-12,16H,1-2,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPCKYNLYCLCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=N2)NC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Key factors in industrial production include the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure R1 (Pyridine Substituent) R2 (Carboxamide Group) Notable Features
Target Compound Pyridine-3-carboxamide 6-Fluoro Cyclopentyl(pyridin-2-yl)methyl Bulky cyclopentyl group; dual pyridine motifs
Compound Furo[2,3-b]pyridine-3-carboxamide 6-Chloro; 2-(4-fluorophenyl) Bicyclo[1.1.1]pentan-1-yl Rigid bicyclo scaffold; chloro substituent
Compound Furo[2,3-b]pyridine-3-carboxamide 6-((2,2,2-Trifluoroethyl)amino) 1-Methylcyclopropyl Trifluoroethyl group (lipophilicity enhancer)
Compound Furo[2,3-b]pyridine-3-carboxamide 6-Chloro; 2-(4-fluorophenyl) 1-(Pyrimidin-2-yl)cyclopropyl Pyrimidine ring (H-bonding potential)
Compound Piperidine-3-carboxamide 3-Chloro-4-fluorophenyl 4-fluoro-N-[[5-methyl-6-(methylamino)-pyridinyl]methyl] Complex piperidine-pyridine hybrid

Key Observations:

  • Halogen Substitutions: The target compound’s 6-fluoro group contrasts with the 6-chloro substituents in and compounds. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to chlorine .
  • ’s pyrimidinyl group may enhance H-bonding interactions with biological targets.
  • Synthetic Strategies: Common reagents like tetramethylisouronium hexafluorophosphate () and HATU () suggest shared amide-coupling methodologies. The target compound’s synthesis likely employs similar protocols .

Inferred Physicochemical and Pharmacological Properties

  • Lipophilicity: The trifluoroethyl group in ’s compound likely increases lipophilicity, aiding membrane permeability. The target compound’s cyclopentyl group may balance lipophilicity and solubility .
  • Metabolic Stability: Fluorine in the target compound and trifluoroethyl in may resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
  • Target Engagement: ’s pyrimidinyl group could facilitate interactions with kinases or nucleotide-binding proteins, while the target compound’s pyridine motifs might target nicotinic receptors or metalloenzymes .

Limitations and Recommendations

The evidence lacks explicit pharmacological data (e.g., IC50, bioavailability) for direct comparisons. Future studies should prioritize:

  • Experimental Assays: Enzymatic or cellular activity profiling.
  • Structural Studies: X-ray crystallography or NMR to elucidate binding modes.
  • ADME Profiling: Comparative pharmacokinetic studies of fluorinated vs. chlorinated derivatives.

Biological Activity

N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities, particularly in the treatment of cancer and other diseases. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 235.27 g/mol

This compound features a cyclopentyl group, a pyridine moiety, and a fluorinated pyridine carboxamide, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit activity against various biological targets, including kinases involved in cancer progression. The compound's structure suggests it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .

Case Studies

  • In Vitro Studies : A study evaluating similar pyridine derivatives demonstrated their potential as c-Met inhibitors, showing IC50 values as low as 0.016 μM against c-Met kinase. The most promising derivative exhibited significant cytotoxicity against A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cell lines with IC50 values of 1.59 μM, 0.72 μM, and 0.56 μM respectively .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the pyridine ring can enhance antitumor activity. Electron-withdrawing groups on the terminal rings improve potency, suggesting that strategic structural alterations can optimize therapeutic effects .

Pharmacological Profile

The pharmacological profile of this compound has not been extensively documented in public databases; however, related compounds have shown promising results in preclinical trials. Key findings include:

  • Antitumor Activity : Significant inhibition of tumor growth in various cell lines.
  • Apoptosis Induction : Evidence from acridine orange/ethidium bromide staining suggests that these compounds can induce apoptosis in cancer cells .

Comparative Analysis with Other Compounds

Compound NameIC50 (μM)Target
This compoundTBDTBD
Compound 26a0.016c-Met Kinase
Compound A (similar structure)1.59A549 Cell Line

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